molecular formula C14H16ClN5O3 B11486713 N-(5-chloropyridin-2-yl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide

N-(5-chloropyridin-2-yl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide

Cat. No.: B11486713
M. Wt: 337.76 g/mol
InChI Key: SJQLIBHPTVAQFP-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide is a synthetic organic compound that features a pyridine ring substituted with a chlorine atom, a pyrazole ring with methyl and nitro groups, and a butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Pyrazole Ring: Starting with a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions involving hydrazines and diketones.

    Substitution Reactions:

    Coupling with Pyridine: The chloropyridine moiety can be introduced via nucleophilic substitution reactions.

    Formation of Butanamide Chain: The final step involves coupling the substituted pyrazole and pyridine rings with a butanamide chain through amide bond formation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

N-(5-chloropyridin-2-yl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide may have several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific biological pathways.

    Agriculture: Possible application as a pesticide or herbicide due to its bioactive properties.

    Materials Science: Utilization in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloropyridin-2-yl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide: Lacks the nitro group, which may affect its reactivity and biological activity.

    N-(5-chloropyridin-2-yl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide: Lacks the methyl groups, potentially altering its steric and electronic properties.

Uniqueness

N-(5-chloropyridin-2-yl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C14H16ClN5O3

Molecular Weight

337.76 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-4-(3,5-dimethyl-4-nitropyrazol-1-yl)butanamide

InChI

InChI=1S/C14H16ClN5O3/c1-9-14(20(22)23)10(2)19(18-9)7-3-4-13(21)17-12-6-5-11(15)8-16-12/h5-6,8H,3-4,7H2,1-2H3,(H,16,17,21)

InChI Key

SJQLIBHPTVAQFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCCC(=O)NC2=NC=C(C=C2)Cl)C)[N+](=O)[O-]

Origin of Product

United States

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